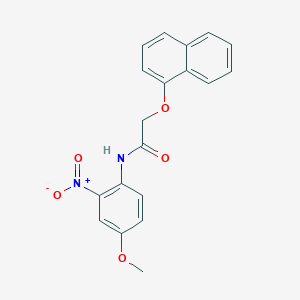![molecular formula C20H20ClNO2 B4981657 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure substituted with a butoxy chain that is further substituted with a 2-chloro-5-methylphenoxy group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-5-methylphenoxybutanol intermediate. This intermediate is then reacted with quinoline under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
8-hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with various derivatives used in medicinal chemistry.
Uniqueness: 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline stands out due to its unique structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-9-10-17(21)19(14-15)24-13-3-2-12-23-18-8-4-6-16-7-5-11-22-20(16)18/h4-11,14H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEARANAGQQIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
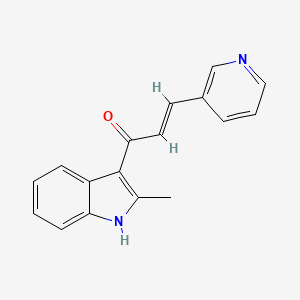
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)
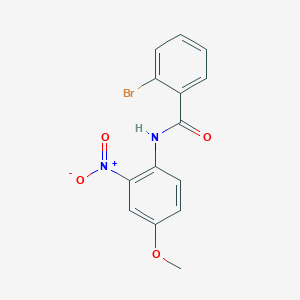
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4981617.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![3-[4-(4-Methoxyphenoxy)butyl]pentane-2,4-dione](/img/structure/B4981644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
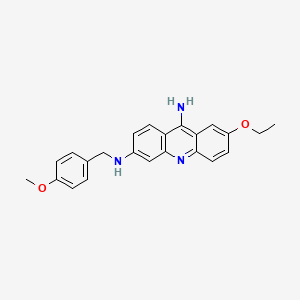
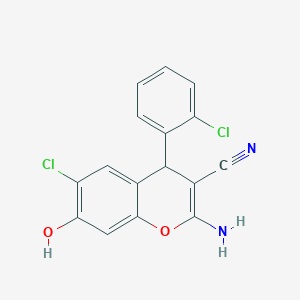
![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
